2-(2-Amino-phenyl)-oxazole-4-carbaldehyde
Description
2-(2-Amino-phenyl)-oxazole-4-carbaldehyde (CAS: 885274-52-2; molecular formula: C₁₀H₈N₂O₂) is a heterocyclic compound featuring an oxazole core substituted with an aldehyde group at position 4 and a 2-aminophenyl moiety at position 2. Its structure enables diverse reactivity, making it a valuable intermediate in pharmaceuticals, agrochemicals, and organic synthesis . The amino group facilitates hydrogen bonding and coordination with biological targets, while the aldehyde group allows for further functionalization via condensation or nucleophilic addition reactions. Safety data indicate hazards such as acute toxicity (H302), skin irritation (H315), and respiratory sensitization (H335), necessitating careful handling .
Properties
IUPAC Name |
2-(2-aminophenyl)-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSHXAYLBUAOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695845 | |
| Record name | 2-(2-Aminophenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-52-2 | |
| Record name | 2-(2-Aminophenyl)-4-oxazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Aminophenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(2-Amino-phenyl)-oxazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an oxazole ring, an aldehyde group, and an amino group attached to a phenyl ring. This unique configuration allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and oxidative stress responses.
- Cell Signaling Modulation : It influences cell signaling pathways that regulate apoptosis, leading to the induction of cell death in cancer cells .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Apoptosis Induction : The compound has been identified as a potent apoptosis inducer in human colorectal cancer cells, with an effective concentration (EC50) of approximately 270 nM. It promotes the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis .
- Tumor Growth Inhibition : In vivo studies using xenograft mouse models showed that this compound resulted in a significant reduction in tumor growth by approximately 63% at a dosage of 50 mg/kg .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Preliminary investigations indicate its effectiveness against various bacterial strains, although specific mechanisms remain to be fully elucidated. The structure suggests potential interactions with bacterial enzymes or cell membranes, disrupting their function.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substituents on the phenyl ring | Altered binding affinity and selectivity towards targets |
| Variations in the oxazole ring | Changes in solubility and membrane permeability |
Research indicates that certain modifications can enhance its potency and selectivity as an anticancer agent or antimicrobial .
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study evaluated its effects on human cancer cell lines, demonstrating significant induction of apoptosis and inhibition of cell proliferation at low concentrations .
- In Vivo Efficacy : Animal model studies have confirmed its ability to inhibit tumor growth effectively, supporting its potential as a therapeutic agent for cancer treatment.
- Antimicrobial Testing : Laboratory tests revealed that this compound exhibited substantial antibacterial activity against Gram-positive bacteria, indicating its potential application in treating bacterial infections.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key oxazole-4-carbaldehyde derivatives and their properties:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
